Benzonitrile, 4-(3-hydroxy-1-piperidinyl)-

Vue d'ensemble

Description

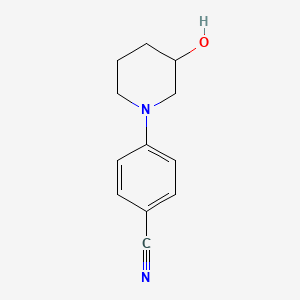

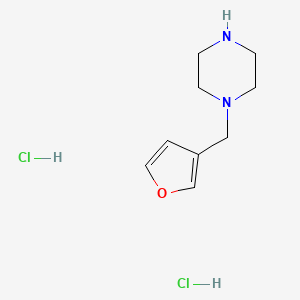

“Benzonitrile, 4-(3-hydroxy-1-piperidinyl)-” is a chemical compound with the molecular formula C12H14N2O . It is also known by other synonyms such as “4-(3-hydroxy-1-piperidinyl)benzonitrile” and "4-(3-Hydroxypiperidin-1-yl)-benzonitrile" .

Molecular Structure Analysis

The molecular structure of “Benzonitrile, 4-(3-hydroxy-1-piperidinyl)-” consists of a benzonitrile group attached to a piperidine ring via a hydroxy group . The molecular weight of this compound is 202.25 .Applications De Recherche Scientifique

Pharmaceutical Research :

- Benzonitrile derivatives have been studied for their potential as non-imidazole histamine H3 antagonists. This research is significant in the development of new drugs targeting the H3 receptor, with implications for treating disorders like narcolepsy and ADHD (Dvorak et al., 2005).

- Another study focused on the synthesis of BMS-960, a potent and selective S1P1 receptor agonist. Here, Benzonitrile played a crucial role in the stereospecific synthesis process, highlighting its importance in creating specific receptor-targeted drugs (Hou et al., 2017).

Chemical Synthesis and Reactions :

- Research on novel s-Triazinyl piperazines, which included 4-amino benzonitrile derivatives, revealed promising antimicrobial activity. This study highlights the potential of Benzonitrile derivatives in developing new antimicrobial agents (Patel, Kumari, & Chikhalia, 2010).

- A study on the formation of Tetrahydroquinolinone and Nicotinonitrile Derivatives through novel rearrangement reactions of enaminonitrile, which includes benzonitrile derivatives, adds to our understanding of chemical synthesis processes (Moustafa, Al-Mousawi, & Elnagdi, 2011).

Material Science and Spectroscopy :

- Benzonitrile derivatives were studied for their solvent dependence on the spectra and kinetics of excited-state charge transfer. This research is crucial for understanding the photophysical properties of these compounds and their potential applications in material science (Dahl, Biswas, Ito, & Maroncelli, 2005).

Analytical Chemistry :

- A study on the ultrafast charge transfer and coherent oscillations in 4-piperidino-benzonitrile highlights its potential applications in analytical chemistry, particularly in understanding the dynamics of molecular processes (Yatsuhashi, Trushin, Fuß, Rettig, Schmid, & Zilberg, 2004).

Drug Synthesis and Development :

- Benzonitrile derivatives were used in the development and optimisation of an unsymmetrical Hantzsch reaction for plant-scale manufacture, showing its role in the large-scale synthesis of pharmaceutical compounds (Hopes, Parker, & Patel, 2006).

Safety and Hazards

The safety data sheet for benzonitrile indicates that it is a combustible liquid and can be harmful if swallowed or in contact with skin . It is advised to wear protective gloves, eye protection, and face protection when handling this chemical . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

Propriétés

IUPAC Name |

4-(3-hydroxypiperidin-1-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c13-8-10-3-5-11(6-4-10)14-7-1-2-12(15)9-14/h3-6,12,15H,1-2,7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNVGETHPJOYMHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC=C(C=C2)C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B3111841.png)

![N4,N4,N4',N4'-Tetra(naphthalen-1-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B3111855.png)

![N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B3111856.png)

![1,4-Diazabicyclo[2.2.2]octan-2-ylmethanamine](/img/structure/B3111861.png)

![1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole](/img/structure/B3111870.png)

amine](/img/structure/B3111893.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B3111919.png)